molecular formula C11H14ClNO3 B15303142 Methyl 2-amino-3-(3-chlorophenoxy)butanoate

Methyl 2-amino-3-(3-chlorophenoxy)butanoate

Cat. No.: B15303142
M. Wt: 243.68 g/mol
InChI Key: GOSFVTKSSLGKOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-chlorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chlorophenoxy)butanoate typically involves the reaction of 3-chlorophenol with an appropriate amino acid derivative. One common method involves the esterification of 3-chlorophenol with methyl 2-amino-3-hydroxybutanoate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chlorophenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3-chlorophenoxy)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-chlorophenoxy)butanoate: Similar structure but with the chlorine atom at the para position.

    Methyl 2-amino-3-(3-bromophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-amino-3-(3-methylphenoxy)butanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 2-amino-3-(3-chlorophenoxy)butanoate is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-amino-3-(3-chlorophenoxy)butanoate

InChI

InChI=1S/C11H14ClNO3/c1-7(10(13)11(14)15-2)16-9-5-3-4-8(12)6-9/h3-7,10H,13H2,1-2H3

InChI Key

GOSFVTKSSLGKOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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